molecular formula C9H8F3NO2 B1390479 4-Methoxy-2-(trifluoromethyl)benzamide CAS No. 916420-82-1

4-Methoxy-2-(trifluoromethyl)benzamide

Cat. No.: B1390479
CAS No.: 916420-82-1
M. Wt: 219.16 g/mol
InChI Key: PWOYOWADOCFARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO2. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder.

    Formation of Benzamide: The final step involves converting the intermediate product to benzamide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-Methoxy-2-(trifluoromethyl)benzylamine: Similar structure but with an amine group instead of an amide.

    4-Methoxy-2-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an amide.

Uniqueness

4-Methoxy-2-(trifluoromethyl)benzamide is unique due to the presence of both a methoxy and a trifluoromethyl group on the benzamide core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, which are not observed in its analogs .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOYOWADOCFARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674008
Record name 4-Methoxy-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-82-1
Record name 4-Methoxy-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-(trifluoromethyl)benzamide
Reactant of Route 6
4-Methoxy-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.